molecular formula C19H25NO5 B2617208 rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid CAS No. 2413365-19-0

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid

Cat. No.: B2617208
CAS No.: 2413365-19-0
M. Wt: 347.411
InChI Key: USAPNTFZUZETPN-APWZRJJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is fused with an indene ring, which is a polycyclic aromatic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. The molecule also contains a carboxylic acid group (-COOH) and an ester group (-COOR), where R is a tert-butoxy group. The presence of these functional groups suggests that this compound might have interesting chemical properties and reactivity .

Scientific Research Applications

5-Hydroxyalkyl Derivatives Synthesis

A study describes the diastereoselective synthesis of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. This research highlights the use of the Mukaiyama crossed-aldol-type reaction, demonstrating the chemical versatility and synthetic potential of pyrrole derivatives in organic chemistry (Vallat et al., 2009).

Enzyme Inhibition by Rosmarinic Acid

Another study explores the inhibitory effects of rosmarinic acid on various metabolic enzymes, showcasing the biological activity and potential therapeutic applications of naturally occurring compounds in the same realm of chemical interest (Gülçin et al., 2016).

Synthesis of Vitamin E Analogues

Research on the synthesis of α-tocopherol and α-tocotrienol, which are vitamin E analogues, involves complex chemical processes that could be analogous to the synthesis pathways of the compound , indicating the compound's potential utility in synthesizing biologically relevant molecules (Scott et al., 1976).

Polyhydroxyalkanoates Synthesis

The kinetics modeling of polyhydroxyalkanoates (PHA) synthesis by Ralstonia eutropha from mixed volatile fatty acids shows the application of microbial processes in producing biodegradable plastics. This research can be related to the study of novel compounds for their potential applications in biotechnology and environmental sustainability (Yu et al., 2002).

Properties

IUPAC Name

2-[(3aR,8bS)-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrol-3a-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-8-7-19(11-15(21)22)10-12-5-6-13(24-4)9-14(12)16(19)20/h5-6,9,16H,7-8,10-11H2,1-4H3,(H,21,22)/t16-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAPNTFZUZETPN-APWZRJJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C3=C(C2)C=CC(=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=C(C2)C=CC(=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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